molecular formula C17H24N2O3 B2881144 N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-methylbutanamide CAS No. 942013-87-8

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-methylbutanamide

Katalognummer B2881144
CAS-Nummer: 942013-87-8
Molekulargewicht: 304.39
InChI-Schlüssel: BKDQDLMLSKJNJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-3-methylbutanamide, also known as JNJ-54861911, is a novel compound that has gained significant attention in the scientific community for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent in Parkinson’s Disease

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide: has been studied for its potential neuroprotective effects, particularly in the context of Parkinson’s disease. This compound has shown promise in ameliorating dopaminergic neurodegeneration by inhibiting the STAT3 pathway . It may protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic cell loss and behavioral impairment, which are hallmarks of Parkinson’s disease.

Inhibition of Bruton’s Tyrosine Kinase (BTK)

The compound has been evaluated for its ability to inhibit Bruton’s tyrosine kinase (BTK), a key component in B cell receptor signaling pathways. BTK plays a crucial role in B cell malignancies and autoimmune disorders. Inhibitors of BTK, like this compound, could potentially be used to treat B cell-related diseases .

Anti-inflammatory Properties

Research suggests that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide possesses anti-inflammatory properties. It may inhibit the activation of neuroinflammatory proteins, which could be beneficial in several inflammatory disease models .

Synoviocyte Viability in Arthritis

The compound’s effects on synoviocyte viability have been investigated, which is relevant in the context of arthritis. Maintaining synoviocyte health is crucial for joint function, and compounds that do not adversely affect these cells could be valuable in arthritis treatment strategies .

Organic Electronics and Photonics

There is potential for this compound to be used in the field of organic electronics and photonics. Its unique molecular structure could be advantageous in the development of organic semiconductors, which are essential for various electronic and photonic devices .

Drug Design and Development

The structural features of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide make it a candidate for drug design and development. Its molecular framework could serve as a scaffold for creating new therapeutic agents, particularly in targeting specific receptors or enzymes involved in disease processes .

Wirkmechanismus

Target of Action

The primary target of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide, also known as apixaban, is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the coagulation process, where it catalyzes the conversion of prothrombin to thrombin, a key enzyme in blood clot formation .

Mode of Action

Apixaban acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This binding inhibits free, prothrombinase, and clot-bound FXa activity, thereby reducing thrombin generation . As a result, it indirectly inhibits platelet aggregation, which is primarily driven by thrombin .

Biochemical Pathways

By inhibiting FXa, apixaban disrupts the coagulation cascade, reducing thrombin generation and subsequently, the formation of fibrin clots . This action affects the final common pathway of the coagulation cascade, which leads to a decrease in thrombus formation .

Pharmacokinetics

Apixaban exhibits good bioavailability, low clearance, and a small volume of distribution in both animals and humans . It is metabolized in the liver mainly via the P450 cytochromes CYP3A4 and CYP3A5 . The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of FXa by apixaban results in a reduction in thrombin generation and clot formation . This leads to an antithrombotic effect, which has been demonstrated in pre-clinical studies to be dose-dependent . The compound has shown efficacy in preventing and treating various thromboembolic diseases .

Action Environment

The action of apixaban can be influenced by various environmental factors. For instance, the presence of strong inhibitors of CYP3A4 and P-gp can increase the blood levels of apixaban . Conversely, strong inducers of these enzymes can decrease its blood levels . Therefore, the efficacy and stability of apixaban can be affected by the presence of other drugs that interact with these enzymes .

Eigenschaften

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12(2)10-16(20)18-13-7-8-14(15(11-13)22-3)19-9-5-4-6-17(19)21/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDQDLMLSKJNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-3-methylbutanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.